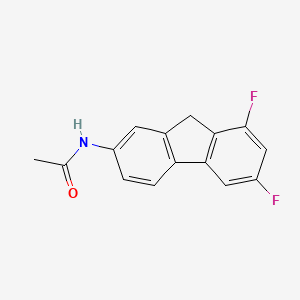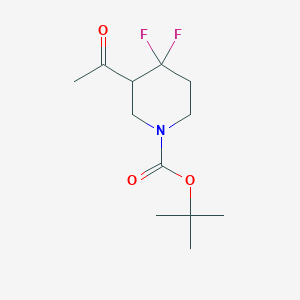![molecular formula C20H14Cl2O4 B13125379 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- CAS No. 101417-87-2](/img/structure/B13125379.png)
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Chlorination: The anthracene-9,10-dione undergoes chlorination to introduce chlorine atoms at specific positions.
Allylation: The chlorinated intermediate is then reacted with 2-chloroallyl alcohol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroallyl groups under mild conditions.
Major Products
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with functional groups replacing the chloroallyl groups.
Scientific Research Applications
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione involves its interaction with cellular components:
Molecular Targets: The compound targets DNA topoisomerases, enzymes involved in DNA replication and repair.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenoxyanthracene-9,10-dione: Similar structure but with phenoxy groups instead of chloroallyl groups.
1,5-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups, leading to different chemical properties.
1,5-Diaminoanthracene-9,10-dione: Features amino groups, making it more reactive in certain chemical reactions.
Uniqueness
1,5-Bis((2-chloroallyl)oxy)anthracene-9,10-dione is unique due to the presence of chloroallyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as an anticancer agent make it a valuable compound for research and industrial applications.
Properties
CAS No. |
101417-87-2 |
|---|---|
Molecular Formula |
C20H14Cl2O4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
1,5-bis(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-11(21)9-25-15-7-3-5-13-17(15)19(23)14-6-4-8-16(18(14)20(13)24)26-10-12(2)22/h3-8H,1-2,9-10H2 |
InChI Key |
OGTQFSYQCOIKOI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC(=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)






![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
